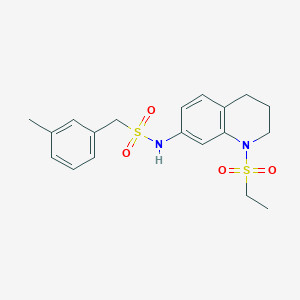

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a synthetic compound known for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a combination of ethylsulfonyl and methanesulfonamide moieties, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

Formation of the tetrahydroquinoline core: : Starting from aniline derivatives, cyclization reactions under acidic or catalytic conditions can lead to the formation of the 1,2,3,4-tetrahydroquinoline scaffold.

Introduction of the ethylsulfonyl group: : Ethylsulfonyl chloride is commonly used to introduce the ethylsulfonyl group into the tetrahydroquinoline core via nucleophilic substitution.

Attachment of the methanesulfonamide moiety: : The final step involves reacting the ethylsulfonyl-substituted tetrahydroquinoline with m-tolylmethanesulfonyl chloride under basic conditions to achieve the target compound.

Industrial Production Methods

Industrial synthesis may use similar steps with optimizations for yield, efficiency, and scalability. This can involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide undergoes several types of chemical reactions:

Oxidation: : Can be oxidized to form sulfoxides or sulfones, enhancing its polar characteristics.

Reduction: : Reduction reactions can revert sulfoxides or sulfones back to sulfides.

Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions due to the electron-rich tetrahydroquinoline core and the presence of sulfonamide groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.

Substitution: : Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the substitution type.

Major Products Formed

Oxidation products: : Sulfoxides, sulfones.

Reduction products: : Various reduced forms of the sulfonamide and ethylsulfonyl moieties.

Substitution products: : Compounds where the sulfonamide or ethylsulfonyl groups have been substituted with other functional groups.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has diverse applications in scientific research:

Chemistry: : Used as a building block for the synthesis of complex organic molecules.

Biology: : Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: : Explored for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural features.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound's mechanism of action is multifaceted, involving:

Enzyme inhibition: : May act as an inhibitor for certain enzymes by interacting with the active site or allosteric sites.

Signal transduction pathways: : Could influence cellular signaling pathways, modulating the activity of kinases or phosphatases.

Comparison with Similar Compounds

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is unique among similar compounds due to its structural combination of ethylsulfonyl and methanesulfonamide moieties. Similar compounds include:

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide: : A similar structure with a methylsulfonyl instead of an ethylsulfonyl group.

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(phenyl)methanesulfonamide: : Similar but with a phenyl group instead of an m-tolyl group.

These variations highlight the unique combination of functional groups in this compound, which can affect its reactivity and applications.

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound’s biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of both ethylsulfonyl and methanesulfonamide functional groups. Its molecular formula is C18H22N2O4S2, and it exhibits significant reactivity due to the unique arrangement of its functional groups.

Research indicates that this compound primarily acts as an inhibitor of lysyl oxidase (LOX) . LOX is an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX is particularly relevant in the context of cancer metastasis and fibrotic diseases, where excessive extracellular matrix remodeling occurs.

Key Mechanisms:

- Lysyl Oxidase Inhibition : The compound binds to LOX, preventing its activity and thereby modulating extracellular matrix composition.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, although further research is needed to elucidate specific mechanisms.

- Anti-inflammatory Activity : The compound shows potential in reducing inflammation, which could be beneficial in various inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | Findings | References |

|---|---|---|

| Lysyl Oxidase Inhibition | Significant inhibition observed in vitro; implications for cancer therapy. | |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains; specific mechanisms under investigation. | |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines in cell culture models; potential for treating arthritis. |

Case Studies

Several studies have investigated the biological effects of this compound:

- Cancer Metastasis Study : A study demonstrated that treatment with this compound resulted in reduced migration and invasion of cancer cells in vitro. This suggests its potential utility as an anti-metastatic agent.

- Fibrosis Model : In a murine model of fibrosis, administration of the compound led to decreased collagen deposition and improved tissue architecture. These findings support its role in modulating fibrotic processes.

- Infection Control Research : Preliminary data indicated that the compound could inhibit the growth of specific pathogens responsible for common infections. Further studies are warranted to explore its full antimicrobial potential.

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-3-27(24,25)21-11-5-8-17-9-10-18(13-19(17)21)20-26(22,23)14-16-7-4-6-15(2)12-16/h4,6-7,9-10,12-13,20H,3,5,8,11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXZMVZQHAQPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.